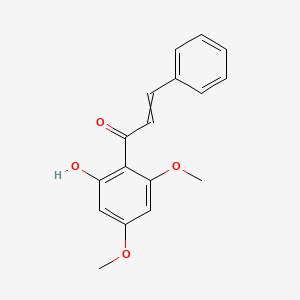

6'-Hydroxy-2',4'-dimethoxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flavokawain B is a naturally occurring chalcone found in the kava plant (Piper methysticum). It is known for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimalarial effects . Despite its promising benefits, its application is limited due to poor bioavailability and low aqueous solubility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Flavokawain B can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives . The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out in an ethanol or methanol solvent . The reaction mixture is then refluxed for several hours to yield the desired chalcone.

Industrial Production Methods

Industrial production of flavokawain B may involve biotransformation processes using entomopathogenic filamentous fungi . These fungi can perform O-methylglycosylation, O-demethylation, and hydroxylation of flavokawain B, leading to the formation of glycosylated derivatives . This method is environmentally friendly and can improve the compound’s bioavailability and pharmacokinetic properties .

Análisis De Reacciones Químicas

Types of Reactions

Flavokawain B undergoes various chemical reactions, including:

Oxidation: Flavokawain B can be oxidized to form corresponding quinones.

Reduction: Reduction of flavokawain B can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of flavokawain B.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Various substituted chalcones depending on the substituents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.

Biology: Studied for its role in modulating biological pathways and cellular processes.

Medicine: Exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.

Industry: Potential use in developing new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Flavokawain B exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Antimalarial Activity: Interferes with the life cycle of Plasmodium parasites.

Comparación Con Compuestos Similares

While all three compounds exhibit anticancer properties, flavokawain B is more effective in treating cancer cell lines in vitro compared to flavokawain A and C . Additionally, flavokawain B has unique structural features, such as the presence of methoxy groups, which contribute to its distinct bioactivity .

Similar Compounds

- Flavokawain A

- Flavokawain C

- Other chalcones and flavonoids with similar structures and bioactivities .

Actividad Biológica

6'-Hydroxy-2',4'-dimethoxychalcone, also known as flavokawin B (FKB), is a naturally occurring chalcone that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of two methoxy groups and one hydroxyl group, which contribute to its unique chemical reactivity and biological effects. This article delves into the various biological activities associated with this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Methoxy Groups | Two (at positions 2' and 4') |

| Hydroxyl Group | One (at position 6') |

| Class | Chalcone |

The specific arrangement of the hydroxy and methoxy substituents enhances its biological activity compared to other chalcones.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. Studies have demonstrated that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Properties

This chalcone has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. In vitro studies using BV2 microglial cells revealed that this compound significantly decreased lipopolysaccharide-induced inflammation .

Anticancer Potential

Research indicates that this compound possesses anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For instance, studies have reported a reduction in colony formation ability in A549 lung cancer cells upon treatment with this compound .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi has been documented, suggesting potential applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various mammalian cell lines indicated that this chalcone effectively inhibited cell proliferation in a dose-dependent manner .

- Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression, providing insights into its potential as a therapeutic agent .

- Animal Models : In vivo studies have shown that administration of this compound can reduce tumor growth in xenograft models, further supporting its anticancer potential .

Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLSQLKXBHUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.